

Cross-reactivity studies of 2-amino-tetrahydrocycloheptathiazole against kinase panels

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Compound of Interest

Compound Name: *5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-2-amine*

Cat. No.: B177312

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Lack of Publicly Available Data for 2-amino-tetrahydrocycloheptathiazole

Initial searches for cross-reactivity studies and kinase panel screening data for 2-amino-tetrahydrocycloheptathiazole did not yield any specific publicly available experimental results for this compound. The following guide, therefore, serves as a comprehensive template illustrating the expected structure, data presentation, and visualization for a kinase cross-reactivity study, using a hypothetical molecule, designated "Compound-X," as an example. This guide is intended for researchers, scientists, and drug development professionals to understand the format and depth of information required for such a study.

Comparison Guide: Kinase Cross-Reactivity Profile of Compound-X

This guide provides a comparative analysis of the kinase inhibitory activity of Compound-X and a known multi-kinase inhibitor, Sunitinib. The data presented herein is hypothetical and for illustrative purposes.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the percentage of inhibition of a panel of selected kinases by Compound-X and Sunitinib at a concentration of 1 μ M. This allows for a direct comparison of their selectivity profiles.

Kinase Target	Compound-X (% Inhibition @ 1 μ M)	Sunitinib (% Inhibition @ 1 μ M)
VEGFR2	95	88
PDGFR β	92	85
c-Kit	88	80
FLT3	85	78
RET	75	70
SRC	45	65
ABL1	30	55
EGFR	15	25
MAPK1	10	18
CDK2	5	12

Experimental Protocols

A detailed methodology for the kinase inhibition assay is provided below.

Kinase Panel Screening: Radiometric Assay

The kinase inhibitory activity of the test compounds was determined using a radiometric assay format that measures the incorporation of radiolabeled phosphate from [γ - 33 P]ATP into a peptide or protein substrate.

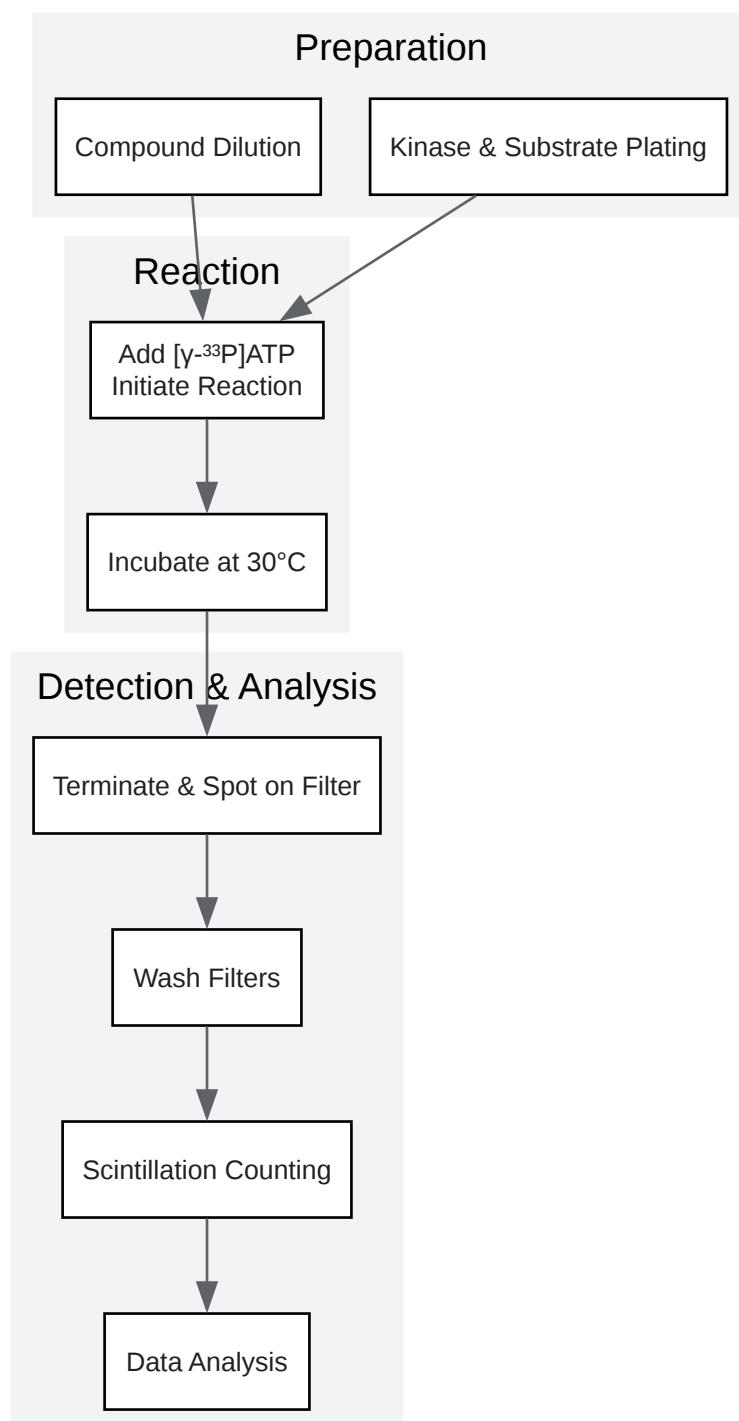
- Compound Preparation: Test compounds (Compound-X and Sunitinib) were dissolved in 100% DMSO to create a 10 mM stock solution. Serial dilutions were then prepared in a buffer solution to achieve the final desired concentration for the assay.

- Kinase Reaction Mixture: The kinase reactions were performed in a 96-well plate. Each well contained the specific kinase, its corresponding peptide or protein substrate, and a reaction buffer containing $MgCl_2$, $MnCl_2$, and Brij-35.
- Initiation of Reaction: The kinase reaction was initiated by the addition of $[\gamma-^{33}P]ATP$ at a concentration equivalent to the apparent ATP K_m for each respective kinase. The final reaction volume was 25 μL .
- Incubation: The reaction plates were incubated at 30°C for a period of 60 minutes.
- Termination and Capture: The reaction was terminated by spotting the reaction mixture onto a phosphocellulose filter membrane. The filter membranes were then washed multiple times with phosphoric acid to remove unincorporated $[\gamma-^{33}P]ATP$.
- Detection: The radioactivity retained on the filter membranes, corresponding to the phosphorylated substrate, was measured using a scintillation counter.
- Data Analysis: The percentage of kinase inhibition was calculated by comparing the radioactivity in the presence of the test compound to the control wells containing only DMSO (vehicle). The formula used is as follows: % Inhibition = $100 - [(Counts\ with\ Compound - Background) / (Counts\ with\ DMSO - Background)] * 100$

Visualizations

Experimental Workflow

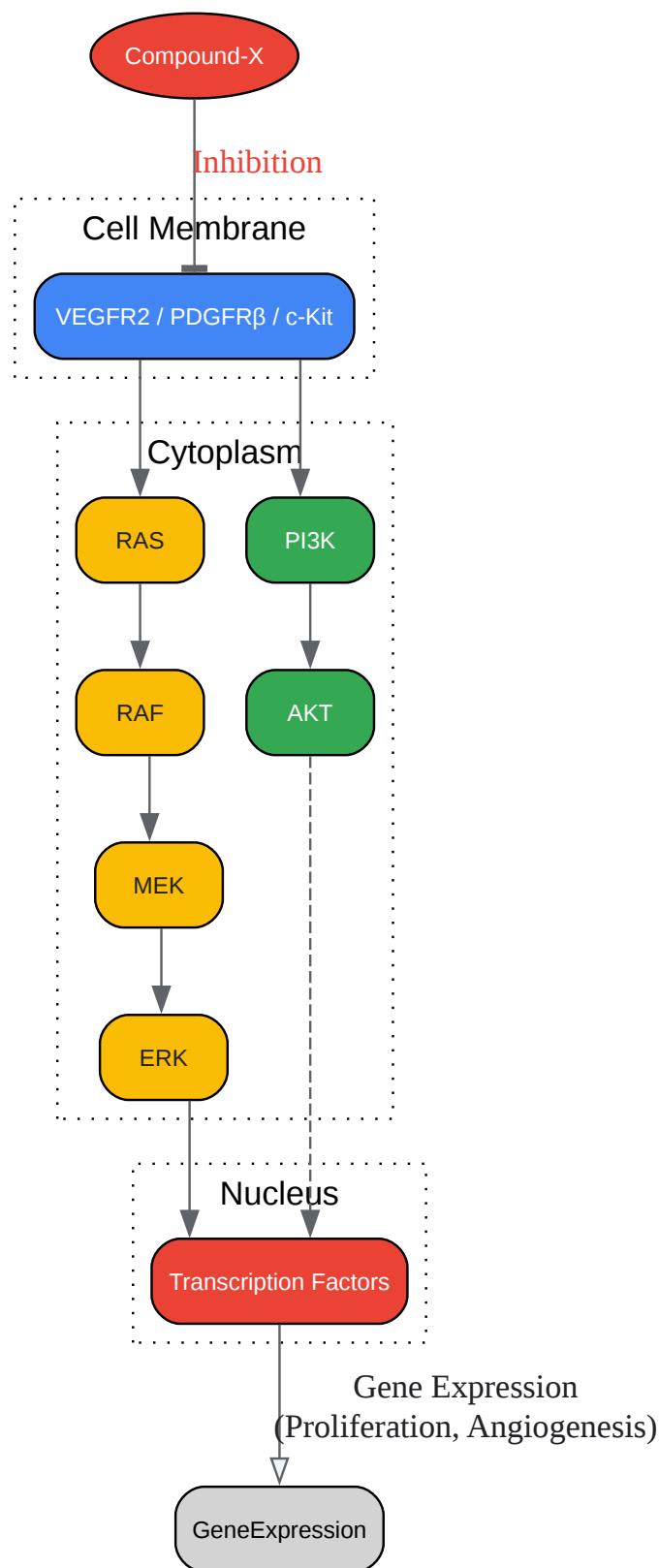
The following diagram illustrates the workflow for the kinase panel screening experiment.

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Kinase Panel Screening Workflow

Hypothetical Signaling Pathway

The diagram below represents a simplified, hypothetical signaling pathway that could be modulated by Compound-X, based on its inhibitory profile against key kinases like VEGFR2, PDGFR β , and c-Kit.



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Hypothetical Signaling Pathway for Compound-X

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